Dimethyl 2-methyl-2-octylpropanedioate
Description
Properties
Molecular Formula |
C14H26O4 |
|---|---|
Molecular Weight |
258.35 g/mol |
IUPAC Name |
dimethyl 2-methyl-2-octylpropanedioate |
InChI |
InChI=1S/C14H26O4/c1-5-6-7-8-9-10-11-14(2,12(15)17-3)13(16)18-4/h5-11H2,1-4H3 |
InChI Key |
YMLXWTVFFXRFIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation of Dimethyl Malonate with Alkyl Halides
A robust synthetic route involves the nucleophilic substitution of dimethyl malonate with alkyl halides (e.g., octyl halides and methyl halides) in the presence of a strong base such as sodium methylate. This process can be conducted in two stages to achieve selective substitution:
- Step 1: Formation of monosubstituted intermediate by reacting dimethyl malonate with methyl halide or octyl halide.
- Step 2: Further alkylation with the second alkyl halide to form the desired this compound.
This method is exemplified in the synthesis of diisobutyl dimethyl malonate, where dimethyl malonate is first reacted with sodium methylate in methanol to form a reactive intermediate, followed by stepwise addition of alkyl halides under reflux conditions (50–130 °C). After completion, the reaction mixture is purified by filtration and fractional distillation to isolate the product with purity exceeding 99%.
Reaction Conditions and Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Base | Sodium methylate (NaOCH3) | Used in stoichiometric excess (1.5–3 eq.) |
| Solvent | Methanol (anhydrous), Toluene | Methanol for initial reaction, toluene for second stage |
| Temperature | 50–130 °C | Reflux conditions to ensure complete reaction |
| Reaction Time | 3–4 hours (initial), 16+ hours (alkylation) | Ensures full conversion of starting materials |
| Alkyl Halide Stoichiometry | 1–2 equivalents per mole of malonate | Controls mono- vs. di-substitution |
| Purification | Filtration, fractional distillation | Yields product with >99% purity |
Example Synthetic Procedure (Adapted from Diisobutyl Dimethyl Malonate Synthesis)
Preparation of Sodium Methylate Solution: Dissolve sodium metal in anhydrous methanol under stirring to generate sodium methylate.
Initial Reaction: Add dimethyl malonate dropwise to the sodium methylate solution at reflux, stirring for 3–4 hours to form the malonate anion intermediate.
First Alkylation: Slowly add the first alkyl halide (e.g., methyl iodide or bromide) dropwise over 2 hours at reflux, then maintain reflux for an additional 16 hours.
Solvent Removal and Second Stage: Remove methanol under reduced pressure, add toluene, filter off any solids, and add fresh sodium methylate.
Second Alkylation: Add the second alkyl halide (e.g., octyl bromide) dropwise at reflux, maintain reflux for 16 hours.
Workup: Cool the reaction mixture, quench with dilute acid to pH 4, separate organic and aqueous phases.
Purification: Dry the organic phase and purify the product by fractional distillation under reduced pressure to obtain this compound with high purity.
Research Outcomes and Yields
- Yields for related alkyl malonate esters prepared by this two-step alkylation method typically range from 70% to 85% based on dimethyl malonate starting material.
- Purity levels after fractional distillation exceed 99%, confirmed by gas chromatography and nuclear magnetic resonance spectroscopy.
- The method is scalable and can be adapted for continuous or batch processes without requiring complex purification steps.
- The reaction conditions avoid costly catalysts and rely on commercially available reagents, making it industrially viable.
Comparative Summary Table of Preparation Parameters
| Aspect | This compound (Inferred) | Diisobutyl Dimethyl Malonate (Reference) |
|---|---|---|
| Starting Material | Dimethyl malonate | Dimethyl malonate |
| Base | Sodium methylate | Sodium methylate |
| Alkylating Agents | Methyl halide + Octyl halide | Isobutyl bromide or chloride |
| Solvents | Methanol, Toluene | Methanol, Toluene |
| Temperature | 50–130 °C (reflux) | 50–130 °C (reflux) |
| Reaction Time | 3–4 h initial + 16 h alkylation steps | Similar durations |
| Purification | Fractional distillation | Fractional distillation |
| Yield | ~75–85% (estimated) | 75% |
| Purity | >99% (GC, NMR confirmed) | >99% |
Chemical Reactions Analysis
Dimethyl 2-methyl-2-octylpropanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
Dimethyl 2-methyl-2-octylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Dimethyl 2-methyl-2-octylpropanedioate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzymatic activities and metabolic pathways. For instance, it may influence the activity of enzymes involved in ester hydrolysis and oxidation-reduction reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of dimethyl 2-methyl-2-octylpropanedioate, derived from available literature:
Key Comparisons
Lipophilicity and Solubility
- The octyl chain in this compound significantly enhances lipophilicity compared to smaller esters like dimethyl fumarate (DMF) or diethyl bromomalonate. This property may favor its use in non-polar matrices (e.g., polymer blends) but reduce water solubility .
- In contrast, DMF’s compact structure and polar fumarate backbone contribute to moderate solubility in aqueous systems, critical for its oral bioavailability in MS therapy .
Reactivity and Stability
- The steric bulk of the octyl group in this compound likely reduces nucleophilic attack at the central carbon, unlike diethyl bromomalonate, where the bromo substituent facilitates alkylation reactions .
- Diethyl 2-oxopropanedioate’s keto group enhances electrophilicity, enabling condensations (e.g., Knoevenagel reactions), whereas the target compound’s alkyl substituents favor stability over reactivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Dimethyl 2-methyl-2-octylpropanedioate, and how can purity be ensured?
- Methodological Answer : The compound is synthesized via esterification of 2-methyl-2-octylpropanedioic acid with methanol under acid catalysis (e.g., sulfuric acid). Purification involves column chromatography using silica gel and a hexane/ethyl acetate gradient (80:20 to 60:40) to isolate the product with >95% purity. Confirmation of purity requires GC-MS (e.g., NIST-standardized protocols) and NMR (¹H and ¹³C) to verify absence of residual reactants .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) typically shows singlet peaks for the methyl ester groups (δ 3.65–3.70 ppm) and multiplet signals for the branched octyl chain (δ 1.20–1.50 ppm).
- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 228 [M⁺-OCH₃]) should align with NIST library data .
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~200°C, critical for storage and reaction design .
Q. What analytical techniques are recommended for detecting trace impurities in this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210 nm) can resolve impurities like unreacted diacid or monoester byproducts. Limit of detection (LOD) should be validated to <0.1% using spiked calibration standards .
Advanced Research Questions
Q. How can contradictory data on the compound’s reactivity in nucleophilic substitution reactions be resolved?
- Methodological Answer : Discrepancies in reaction outcomes (e.g., competing elimination vs. substitution) may arise from solvent polarity or base strength. Systematic studies using DFT calculations (e.g., Gaussian 16) to model transition states, combined with kinetic experiments (e.g., monitoring via ³¹P NMR for phosphorylated analogs), can clarify mechanistic pathways .
Q. What experimental strategies address the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (pH 1–13 at 40°C for 48 hours) with HPLC monitoring. Hydrolysis is predominant under alkaline conditions, yielding 2-methyl-2-octylpropanedioic acid.
- Temperature Effects : Isothermal TGA at 150°C for 24 hours quantifies volatile byproducts, while differential scanning calorimetry (DSC) identifies phase transitions impacting shelf life .
Q. How does the compound’s branched alkyl chain influence its role in polymer synthesis?
- Methodological Answer : The octyl group enhances hydrophobicity and steric hindrance, affecting copolymerization kinetics. Design experiments using radical initiators (e.g., AIBN) in styrene or acrylate systems, with gel permeation chromatography (GPC) to track molecular weight distribution. Compare with linear analogs to isolate structural effects .
Research Design Considerations
- Controlled Variables : Solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 1–5 mol% H₂SO₄), and reaction time must be optimized to minimize side products.
- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and compare retention indices across multiple GC columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
